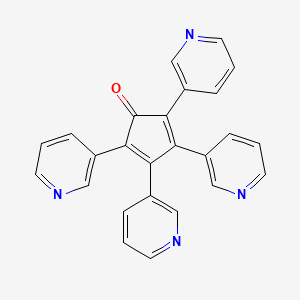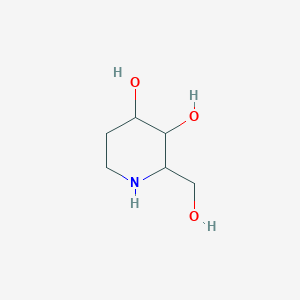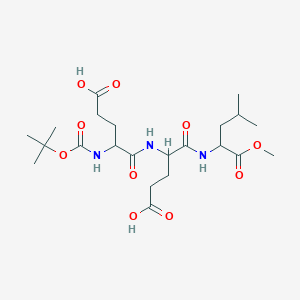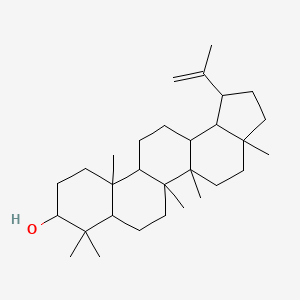![molecular formula C33H38O9 B15286362 Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B15286362.png)
Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Shizukaol D is a dimeric sesquiterpene isolated from plants of the Chloranthus genus, such as Chloranthus serratus and Chloranthus japonicus . This natural compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of liver cancer and metabolic disorders .
準備方法
Synthetic Routes and Reaction Conditions
Shizukaol D is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the plant material using solvents, followed by purification through techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Currently, there are no widely established industrial production methods for Shizukaol D. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications .
化学反応の分析
Types of Reactions
Shizukaol D undergoes various chemical reactions, including oxidation and peroxidation. These reactions can lead to the formation of different dimeric sesquiterpene derivatives .
Common Reagents and Conditions
Common reagents used in the reactions involving Shizukaol D include oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of Shizukaol D include peroxidized chlorahololide-type dimers, which have shown enhanced anti-inflammatory activity compared to the original compound .
科学的研究の応用
Chemistry: As a natural product, Shizukaol D serves as a model compound for studying sesquiterpene dimers and their chemical properties
Medicine: Shizukaol D has demonstrated significant anti-cancer properties, particularly against liver cancer cells. Additionally, it has been shown to activate AMP-activated protein kinase (AMPK), leading to reduced lipid content in hepatic cells.
Industry: While its industrial applications are still under exploration, Shizukaol D’s potential as a therapeutic agent makes it a compound of interest for pharmaceutical development
作用機序
Shizukaol D exerts its effects through multiple mechanisms:
類似化合物との比較
Shizukaol D is part of a family of sesquiterpene dimers, which includes other compounds such as Shizukaol A and Shizukaol E . Compared to its analogs, Shizukaol D has shown unique biological activities, particularly in its ability to modulate the Wnt signaling pathway and activate AMPK . These properties make it a promising candidate for further research and potential therapeutic applications.
特性
分子式 |
C33H38O9 |
|---|---|
分子量 |
578.6 g/mol |
IUPAC名 |
methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate |
InChI |
InChI=1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3 |
InChIキー |
UEHIWILSQZCXQY-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C2C3=C(CC4C25C(=C(C(=O)O5)CO)CC6C4(C7CC7C6COC(=O)C)C)C8CC8C3(C(C1=O)O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B15286282.png)


![3-[[2,5-Dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B15286297.png)

![Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthy]ruthenium(II)](/img/structure/B15286319.png)
![2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)
![1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B15286340.png)
![methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B15286348.png)

![5-(2-Hydroxyethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15286367.png)

![9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B15286379.png)
